4-Propylimidazolidin-2-one

Description

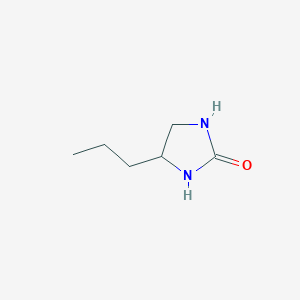

Structure

2D Structure

3D Structure

Properties

CAS No. |

168092-17-9 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-propylimidazolidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-2-3-5-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9) |

InChI Key |

HQGNEMNTJFPVKT-UHFFFAOYSA-N |

SMILES |

CCCC1CNC(=O)N1 |

Canonical SMILES |

CCCC1CNC(=O)N1 |

Synonyms |

2-Imidazolidinone,4-propyl-,(+)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propylimidazolidin 2 One and Its Derivatives

Direct Synthesis Approaches to 4-Propylimidazolidin-2-one (B62229)

Direct synthesis of 4-substituted imidazolidin-2-ones, including the propyl variant, can be achieved through several established routes. A common method involves the reaction of 1,2-diamines with a carbonyl source. nih.gov For instance, the cyclization of 1,2-diaminopentane with a carbonylating agent like phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI), provides a straightforward route to this compound. nih.govnih.gov The use of dialkyl carbonates in the presence of catalysts like lead(II) nitrate (B79036) or copper(II) salts has also been reported as an eco-friendlier approach.

Another direct approach involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with appropriate C-nucleophiles. nih.gov This method can lead to a mixture of 4- and 5-substituted imidazolidin-2-ones, with the 4-substituted regioisomer typically being the major product. nih.gov Optimization of the reaction conditions, such as the amount of acid catalyst, can improve the regioselectivity towards the desired this compound. nih.gov

Furthermore, base-catalyzed intramolecular hydroamidation of propargylic ureas presents a modern and efficient method for constructing the imidazolidin-2-one ring system under mild conditions. acs.org This protocol tolerates a range of substituents and proceeds with good yields. acs.org

Asymmetric Synthesis Strategies for Chiral this compound

The synthesis of enantiomerically pure this compound is of high importance, as the stereochemistry at the C4 position often dictates the biological activity of the molecule. Several advanced asymmetric strategies have been developed to achieve this.

Palladium-Catalyzed Alkene Carboamination Reactions

Palladium-catalyzed alkene carboamination has emerged as a powerful tool for the asymmetric synthesis of 4-substituted imidazolidin-2-ones. umich.edunih.gov This reaction involves the coupling of N-allylureas with aryl or alkenyl halides, simultaneously forming a C-C and a C-N bond. nih.govwikipedia.org The use of a chiral phosphine (B1218219) ligand, such as (S)-Siphos-PE, in conjunction with a palladium catalyst like Pd2(dba)3, allows for the enantioselective synthesis of 4-(arylmethyl)-imidazolidin-2-one derivatives with high enantiomeric excess (up to 95% ee). umich.edunih.govthieme-connect.com

The mechanism of these reactions is believed to proceed through oxidative addition of the halide to the Pd(0) catalyst, followed by aminopalladation of the alkene and subsequent reductive elimination. umich.edunih.gov Interestingly, the enantiodetermining step in these transformations appears to be the C-C bond-forming reductive elimination, which is influenced by substrate electronics and the presence of additives like water. umich.edunih.gov This contrasts with other similar carboamination reactions where alkene aminometalation is the stereochemistry-determining step. umich.edu

Table 1: Asymmetric Pd-Catalyzed Carboamination of N-Allylureas A representative table illustrating the scope of the reaction.

| N-Allylurea Substrate | Aryl Halide | Ligand | Yield (%) | ee (%) | Reference |

| N-(4-nitrophenyl)-N'-allylurea | 4-Bromotoluene | (S)-Siphos-PE | 83 | 89 | thieme-connect.com |

| N-(4-nitrophenyl)-N'-allylurea | 4-Bromoanisole | (S)-Siphos-PE | 72 | 95 | thieme-connect.com |

| N-(4-nitrophenyl)-N'-allylurea | 2-Bromonaphthalene | (S)-Siphos-PE | 80 | 90 | thieme-connect.com |

Lewis Acid-Catalyzed Cycloaddition Reactions

Lewis acid catalysis provides another avenue for the enantioselective synthesis of imidazolidin-2-one derivatives. While direct Lewis acid-catalyzed cycloadditions to form this compound are not extensively documented, related transformations highlight the potential of this strategy. For example, highly enantioselective conjugate additions of imidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles have been achieved using a chiral rhodium complex as a Lewis acid catalyst. nih.gov This demonstrates the principle of using chiral Lewis acids to control stereochemistry in reactions involving imidazole-derived compounds.

The development of new chiral Lewis acid catalysts and their application in cycloaddition reactions involving precursors to this compound could provide a direct and efficient route to the desired chiral product.

Chiral Phosphoric Acid Catalysis in Desymmetrization

Chiral phosphoric acids have proven to be versatile Brønsted acid catalysts for a wide range of asymmetric transformations, including desymmetrization reactions. merckmillipore.comrsc.org A notable application is the enantioselective desymmetrization of meso-diamines or related prochiral substrates. nih.govnih.gov

In a relevant example, the asymmetric desymmetrization of para-quinamines with isocyanates, catalyzed by a chiral phosphoric acid, provides access to functionalized imidazolidin-2-one derivatives in high yields and enantioselectivities. nih.gov This reaction proceeds under mild conditions and demonstrates the ability of chiral phosphoric acids to create stereocenters with high control. nih.gov The catalyst activates both the nucleophile and the electrophile through a network of hydrogen bonds, leading to a highly organized transition state that dictates the stereochemical outcome. rsc.org This strategy could be adapted to the desymmetrization of a suitable prochiral precursor to afford enantiomerically enriched this compound.

Chiral Auxiliary Mediated Approaches

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of the desired stereocenter, after which the auxiliary is removed. chim.itwilliams.edu

Various chiral auxiliaries, such as those derived from amino acids or other natural products, have been developed for the synthesis of chiral imidazolidin-2-ones. journals.co.zaresearchgate.net For instance, an N-acyl derivative of a chiral imidazolidin-2-one can undergo diastereoselective alkylation. beilstein-journals.org The existing stereocenter on the auxiliary directs the incoming alkyl group to one face of the molecule, leading to a high degree of stereocontrol. beilstein-journals.org Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. nih.gov Polymer-supported chiral auxiliaries have also been developed to facilitate recovery and reuse. beilstein-journals.org

Table 2: Chiral Auxiliary Mediated Synthesis A conceptual table illustrating the general principle.

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio | Reference |

| Evans Oxazolidinone | N-Acyl Imidazolidinone | Alkylation | >95:5 | williams.edu |

| Pseudoephedrine | Amide | Alkylation | High | wikipedia.org |

| Camphorsultam | N-Enoyl | Conjugate Addition | High | wikipedia.org |

Ring-Closure and Cyclization Reactions to Form Imidazolidin-2-one Core

The formation of the imidazolidin-2-one ring is the key step in many synthetic routes. Various ring-closure and cyclization reactions are employed to construct this heterocyclic core.

A widely used method is the reaction of a 1,2-diamine with a carbonylating agent. nih.gov As mentioned earlier, reagents like phosgene, triphosgene, carbonyldiimidazole (CDI), and dialkyl carbonates are effective for this transformation. nih.govnih.gov The reaction of trans-(R,R)-diaminocyclohexane, for example, with CDI after in situ formation of a Schiff base and subsequent reduction, provides a one-pot protocol for 1,3-disubstituted imidazolidin-2-ones. nih.gov

Intramolecular cyclization of urea (B33335) derivatives is another important strategy. nih.gov Acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas is a viable route to 4-substituted imidazolidin-2-ones. nih.gov Similarly, base-catalyzed intramolecular hydroamidation of propargylic ureas offers an efficient synthesis of the imidazolidin-2-one ring under ambient conditions. acs.org

Palladium-catalyzed carboamination reactions, as discussed in the context of asymmetric synthesis, are also powerful ring-forming reactions, constructing the imidazolidin-2-one ring and installing a substituent at the 4-position in a single step. nih.gov Other ring-closure reactions include the reaction of cyanothioformamides with isocyanates and the cyclization of α-bromo ketimines with potassium cyanate. tandfonline.comresearchgate.net

Carbonylation of 1,2-Diamines

The most conventional approach to the imidazolidin-2-one scaffold is the direct carbonylation of a 1,2-diamine precursor. iucr.org This method involves reacting a vicinal diamine, such as 1,2-diaminopentane for the synthesis of this compound, with a carbonylating agent. While historically toxic reagents like phosgene were used, modern chemistry has shifted towards safer and more sustainable alternatives such as carbon dioxide (CO₂), carbon monoxide (CO), and dialkyl carbonates. rsc.orgnih.gov

Various catalytic systems have been developed to facilitate this transformation. For instance, ceria (CeO₂)-based materials have been shown to be effective heterogeneous catalysts for the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones using CO₂. rsc.org Another approach employs dialkyl carbonates, like dimethyl carbonate (DMC) or diethyl carbonate (DEC), as eco-friendly carbonylating agents. nih.gov The reaction can be catalyzed by salts such as Cu(NO₃)₂ or Pb(NO₃)₂, with Cu(NO₃)₂ being a promising and less toxic alternative. nih.gov In a study, the carbonylation of a diamine with dimethyl carbonate at 453 K yielded the corresponding imidazolidin-2-one, with the yield increasing significantly in the presence of a catalyst. nih.gov

Oxidative carbonylation using carbon monoxide is another viable route. A catalytic system comprising Palladium(II) iodide (PdI₂) and potassium iodide (KI) has proven effective for the oxidative carbonylation of aromatic diamines to their cyclic urea counterparts. rsc.org

Table 1: Catalytic Carbonylation of Diamines with Dialkyl Carbonates nih.gov An interactive data table. Click on headers to sort.

| Catalyst | Carbonyl Source | Yield (%) |

|---|---|---|

| None | Dimethyl Carbonate | 33 |

| None | Diethyl Carbonate | 31 |

| Pb(NO₃)₂ | Dimethyl Carbonate | 81 |

| Cu(NO₃)₂ | Dimethyl Carbonate | 81 |

Diamination of Olefins

The transition metal-catalyzed diamination of olefins provides a direct route to the imidazolidin-2-one ring system from unsaturated precursors. rsc.org This strategy typically involves the N-N bond activation of a diaziridinone derivative by a low-valent metal catalyst, which then engages with an alkene. rsc.org

Both palladium and copper catalysts are highly effective for this transformation. rsc.org For example, Pd(0) catalysts can achieve stereoselective diamination of dienes and trienes using di-tert-butyldiaziridinone as the nitrogen source. rsc.org The proposed mechanism involves the oxidative addition of the Pd(0) into the N-N bond of the diaziridinone to form a four-membered metallacycle, which then reacts with the alkene via migratory insertion and reductive elimination to yield the imidazolidin-2-one product. beilstein-journals.org

Similarly, Cu(I) catalysts can effectively diaminate terminal olefins. rsc.orgbeilstein-journals.org A variety of 1,1-disubstituted terminal olefins can be converted to the corresponding 4,4-disubstituted imidazolidin-2-ones in good yields using a CuCl-PPh₃ catalyst system. rsc.org For monosubstituted olefins, the initial diamination product often undergoes dehydrogenation under the reaction conditions to yield the corresponding imidazolinone. beilstein-journals.org

Intramolecular Hydroamidation of Linear Urea Derivatives

The intramolecular hydroamidation of linear urea derivatives, particularly those containing alkene or alkyne functionalities, is a powerful, atom-economical method for constructing the imidazolidin-2-one ring. rsc.orgnih.gov This approach can be achieved using either metal catalysis or organocatalysis.

Recent developments have shown that phosphazene bases, such as BEMP, can serve as highly effective organocatalysts for the intramolecular hydroamidation of propargylic ureas under mild, ambient conditions. nih.gov This method demonstrates excellent chemo- and regioselectivity for the five-membered cyclic urea, with exceptionally short reaction times. nih.gov For propargylic ureas with a secondary carbon alpha to the triple bond, the reaction yields imidazolidin-2-ones, while those with a tertiary carbon at that position selectively form imidazol-2-ones. acs.org

Metal-catalyzed versions are also prevalent. For example, a palladium-catalyzed carboamination of N-allylureas with aryl bromides allows for the simultaneous formation of a C-C and a C-N bond, constructing the heterocyclic ring while introducing a substituent at the C4 position. nih.govnih.gov This method provides a significant advantage for creating diverse derivatives from common starting materials. nih.gov

Table 2: Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas acs.org An interactive data table. Click on headers to sort.

| Substrate (Urea) | Catalyst (mol%) | Time | Product | Yield (%) |

|---|---|---|---|---|

| 1a | BEMP (5) | 1 h | 2a | 98 |

| 1b | BEMP (5) | 1 h | 2b | 98 |

| 1h | BEMP (5) | 1 h | 2h | 97 |

Aziridine (B145994) Ring Expansion Reactions

Ring expansion reactions of activated aziridines offer a stereospecific route to functionalized imidazolidin-2-ones. beilstein-journals.org A prominent example is the Lewis acid-catalyzed cycloaddition of aziridine-2-carboxylates with isocyanates. beilstein-journals.org This reaction proceeds regio- and stereospecifically, yielding enantiomerically pure 4-functionalized imidazolidin-2-ones with retention of configuration. beilstein-journals.orgjournals.co.za

The reaction requires a suitable Lewis acid, such as MgBr₂ or TMSCl, as it does not proceed without a catalyst. beilstein-journals.org The proposed mechanism involves the Lewis acid activating the isocyanate, followed by nucleophilic attack by the aziridine nitrogen. This opens the aziridine ring to form a zwitterionic intermediate, which then undergoes intramolecular cyclization to give the imidazolidin-2-one product. beilstein-journals.org This method is versatile, accommodating a wide range of substituents on the isocyanate, including aryl and alkyl groups, to provide structurally diverse products in high yields. beilstein-journals.org

Table 3: Lewis Acid-Catalyzed Ring Expansion of Aziridine-2-Carboxylate with Isocyanates beilstein-journals.org An interactive data table. Click on headers to sort.

| Entry | Isocyanate Substituent (R) | Lewis Acid | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | MgBr₂ | 89 |

| 2 | 4-Methoxyphenyl | MgBr₂ | 91 |

| 3 | 4-Chlorophenyl | MgBr₂ | 95 |

| 12 | Benzyl | MgBr₂ | 85 |

| 13 | n-Butyl | MgBr₂ | 87 |

Acid-Catalyzed Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives

A highly regioselective method for synthesizing novel 4-(het)arylimidazolidin-2-ones involves the acid-catalyzed intramolecular cyclization and intermolecular electrophilic substitution of (2,2-diethoxyethyl)ureas. nih.govnih.gov This reaction proceeds by treating the urea derivative with an aromatic or heterocyclic C-nucleophile in the presence of an acid catalyst like trifluoroacetic acid (TFA). iucr.org

The proposed mechanism involves the in situ generation of a cyclic N-acyliminium ion from the (2,2-diethoxyethyl)urea. This electrophilic intermediate is then trapped by an electron-rich aromatic or heterocyclic compound in a Friedel-Crafts-type reaction, leading to the formation of the 4-substituted imidazolidin-2-one with excellent regioselectivity. mdpi.comnih.gov The methodology benefits from readily available starting materials and a straightforward procedure, providing access to previously unknown imidazolidinone structures. iucr.orgnih.gov

Pseudo-Multicomponent Reaction Strategies

One such protocol employs a diamine, such as trans-(R,R)-diaminocyclohexane, which first reacts with an aldehyde to form a Schiff base in situ. Current time information in Bangalore, IN.scialert.net This intermediate is then reduced to generate the corresponding substituted diamine. The final step is a cyclization reaction with a carbonylating agent like carbonyldiimidazole (CDI) to form the imidazolidin-2-one ring. Current time information in Bangalore, IN.caltech.edu Statistical analysis can be used to optimize the reaction conditions, leading to yields ranging from 55% to 81%. Current time information in Bangalore, IN.scialert.net This approach highlights the power of pseudo-MCRs as a robust tool for the efficient and sustainable synthesis of heterocyclic compounds. Current time information in Bangalore, IN.

Functionalization of Existing Imidazolidin-2-one Systems to Introduce Propyl Moiety

While the direct introduction of a propyl group at the C4 position of an unsubstituted imidazolidin-2-one ring is not a commonly reported transformation, the functionalization of derivatives of the imidazolidin-2-one core is a well-established field. These methods typically involve alkylation at the nitrogen atoms or at a carbon atom of a substituent already attached to the heterocyclic ring.

For instance, alkylations of proline-based imidazolidinones have been described, where an alkyl group is introduced at the C5 position, which is the α-carbon of the original amino acid. nih.gov Asymmetric alkylation reactions have also been successfully performed using polymer-supported 2-imidazolidinone chiral auxiliaries. beilstein-journals.org In this strategy, the chiral auxiliary is first N-acylated, and the subsequent deprotonation and reaction with an alkyl halide (such as a propyl halide) occurs at the α-carbon of the acyl group with excellent diastereocontrol. beilstein-journals.org While this does not functionalize the C4 position directly, it demonstrates a key strategy for introducing alkyl chains into molecules containing the imidazolidin-2-one scaffold. Furthermore, N-alkylation of the imidazolidin-2-one ring itself is a common reaction to introduce substituents on the nitrogen atoms. nih.gov

Synthesis of Related Imidazolidin-2,4-dione (Hydantoin) Derivatives with Propyl Substituents

The synthesis of hydantoin (B18101) derivatives, chemically known as imidazolidine-2,4-diones, has been a subject of extensive research due to their wide range of biological activities. The introduction of a propyl substituent at various positions on the hydantoin ring can significantly influence the pharmacological properties of the resulting molecule. nih.gov Several synthetic strategies have been developed to prepare these compounds, with the Bucherer-Bergs reaction being one of the most prominent and versatile methods. mdpi.comwikipedia.org This section details the synthetic methodologies for preparing various propyl-substituted imidazolidin-2,4-dione derivatives.

The Bucherer-Bergs reaction is a multicomponent reaction that typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium (B1175870) carbonate. mdpi.comwikipedia.org This one-pot synthesis provides a direct and efficient route to 5-substituted and 5,5-disubstituted hydantoins. mdpi.com The reaction works well for a variety of aliphatic and aromatic aldehydes and ketones. mdpi.com

A notable example is the synthesis of 5-n-propylhydantoin. google.com Another application of the Bucherer-Bergs reaction is in the preparation of 5-alkenyl-5-alkyl-substituted hydantoins. For instance, the reaction of hept-1-en-3-one with potassium cyanide and ammonium carbonate yields 5-but-3-enyl-5-propyl-imidazolidine-2,4-dione. ceon.rs The use of α-allyl-β-ketoesters in a Bucherer-Bergs reaction has also been shown to produce fully decarboxylated products, yielding compounds like 5-but-3-enyl-5-propyl-imidazolidine-2,4-dione. semanticscholar.org

Beyond the classical Bucherer-Bergs reaction, other methodologies have been employed to introduce propyl groups at different positions of the hydantoin ring. For example, N-alkylation is a common strategy to introduce substituents at the nitrogen atoms. The synthesis of 5-[4-(methylsulfonyl)phenyl]-5-phenyl-3-propylimidazolidine-2,4-dione was achieved from its precursor, 5-[4-(methylsulfanyl)phenyl]-5-phenylhydantoin, through a series of steps. nih.gov Similarly, N-alkylation of 5-(indol-3-yl)hydantoin with N-(3-chloropropyl)piperidine hydrochloride in the presence of sodium ethoxide affords 5-(indol-3-yl)-3-[3-(piperid-1-yl)propyl]hydantoin, demonstrating the introduction of a propyl-containing substituent at the N-3 position. prepchem.com

A novel one-pot approach for synthesizing substituted hydantoins involves the reaction of α-amino methyl ester hydrochlorides with carbamates, leading to ureido derivatives that cyclize under basic conditions. thieme-connect.com This method avoids hazardous reagents like isocyanates. thieme-connect.com Furthermore, a domino process involving the condensation and cyclization between isocyanates of α-amino esters and N-alkyl aspartic acid diesters presents another route to N,N'-disubstituted hydantoins. acs.org

The following table summarizes various synthetic approaches to propyl-substituted hydantoin derivatives based on published research findings.

Table 1: Synthesis of Propyl-Substituted Imidazolidin-2,4-dione Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Hept-1-en-3-one | KCN, (NH₄)₂CO₃ | 5-But-3-enyl-5-propyl-imidazolidine-2,4-dione | 61% | ceon.rs |

| 5-(Indol-3-yl)hydantoin, N-(3-Chloropropyl)piperidine hydrochloride | Na, C₂H₅OH, DMF, reflux | 5-(Indol-3-yl)-3-[3-(piperid-1-yl)propyl]hydantoin | - | prepchem.com |

| 1-[4-(Methylthio)phenyl]-2-phenylethanone | 1. SeO₂, Dioxane-water, reflux; 2. Urea, NaOH, EtOH; 3. Alkylation | 5-[4-(Methylsulfonyl)phenyl]-5-phenyl-3-propylimidazolidine-2,4-dione | 47% | nih.gov |

| α-Allyl-β-ketoesters | Bucherer-Bergs reaction conditions | 5-But-3-enyl-5-propyl-imidazolidine-2,4-dione | - | semanticscholar.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental data for 4-Propylimidazolidin-2-one (B62229) is available in the public domain.

High-Resolution 1D NMR (¹H and ¹³C NMR)

Predicted spectral data cannot be provided without experimental validation.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Analysis based on these techniques requires experimental data which is currently unavailable.

Saturation-Transfer Difference (STD) NMR for Ligand Binding Studies

No studies utilizing STD NMR for this compound have been found.

Mass Spectrometry (MS) Techniques

No specific mass spectrometry data for this compound is publicly accessible.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data for this specific compound has been reported in the searched literature.

High-Resolution Mass Spectrometry (HRMS)

No HRMS data for this specific compound has been found in the public domain.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to vibrate at specific frequencies. savemyexams.com The resulting IR spectrum displays absorption bands corresponding to the characteristic vibrations of the functional groups present. wpmucdn.com For this compound, key diagnostic peaks include the N-H stretch of the secondary amine, the strong C=O stretch of the cyclic amide (urea), and the C-H stretches of the alkyl chain. ucla.edu The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole. savemyexams.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Medium |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Medium to Strong |

| Carbonyl (C=O) | Stretch | 1750 - 1680 | Strong, Sharp |

| Amine (N-H) | Bend | ~1600 | Variable |

| Alkyl (C-H) | Bend | 1470 - 1370 | Medium |

This interactive table summarizes the primary IR absorption bands predicted for the key functional groups in this compound.

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. mdpi.com It detects vibrational modes that involve a change in the polarizability of the molecule. renishaw.com While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the C-C backbone of the propyl group, the symmetric vibrations of the imidazolidinone ring, and the C=O stretch. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. americanpharmaceuticalreview.com

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkyl (C-H) | Stretch | 3000 - 2800 | Strong |

| Carbonyl (C=O) | Stretch | 1750 - 1680 | Medium |

| Imidazolidinone Ring | Ring Breathing/Deformation | 1000 - 800 | Medium to Strong |

| Alkyl (C-C) | Stretch | 1100 - 800 | Medium |

This interactive table presents the anticipated Raman active vibrational modes for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. yorku.ca The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com This analysis yields a detailed electron density map from which the positions of individual atoms can be determined with high accuracy, revealing exact bond lengths, bond angles, and torsional angles. yorku.ca

For this compound, a crystal structure would confirm the conformation of the five-membered ring and the orientation of the propyl substituent. Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. Such hydrogen bonds are a critical feature in the crystal packing of related imidazolidinone structures.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Z (Molecules per unit cell) | 4 |

This interactive table provides a plausible set of crystallographic parameters for this compound, based on data for similar small organic molecules.

Advanced Spectroscopic Data Analysis Techniques

The interpretation of complex spectroscopic data is greatly enhanced by advanced computational and statistical methods. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze large datasets from techniques like Raman or IR imaging, identifying subtle spectral variations and correlations. mdpi.comappliedspectra.com

Furthermore, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting spectroscopic properties. aps.org These computational models can generate theoretical IR and Raman spectra that can be compared with experimental results to provide definitive assignments for vibrational bands. aps.org For mass spectrometry, computational tools can help predict fragmentation patterns and ionization efficiencies. chemrxiv.org The integration of these advanced analytical techniques with experimental data allows for a more robust and detailed structural elucidation of this compound than would be possible from simple spectral interpretation alone. up.ac.za

Chemometric Analysis of Spectral Data

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis of this compound, chemometric techniques can be applied to analyze complex spectral datasets, such as those obtained from Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

One application of chemometrics is in the analysis of NMR spectra of mixtures containing this compound. hmdb.ca Principal Component Analysis (PCA) can be used to identify variations between different samples and to detect the presence of impurities. libretexts.org By reducing the dimensionality of the spectral data, PCA can highlight subtle differences that may not be apparent from visual inspection alone.

Furthermore, Multivariate Curve Resolution (MCR) methods can be employed to deconvolve overlapping signals in chromatographic or spectroscopic data. This is particularly useful when this compound is part of a complex mixture, allowing for the extraction of the pure spectrum of the compound and its quantification. libretexts.org The application of these methods can significantly enhance the quality and reliability of the structural elucidation process.

Voigt Deconvolution Methods

In high-resolution NMR spectroscopy, spectral lines are often broadened by various physical processes, leading to overlapping signals that can be difficult to interpret. The Voigt profile, which is a convolution of a Gaussian and a Lorentzian function, is often used to model these line shapes accurately.

Voigt deconvolution methods are powerful tools for separating and quantifying overlapping peaks in the NMR spectrum of this compound. uni-saarland.de These methods involve fitting the experimental spectrum to a sum of Voigt functions, allowing for the precise determination of the chemical shift, intensity, and linewidth of each individual resonance. This is particularly crucial for resolving the multiplets arising from the propyl group and the protons on the imidazolidinone ring, which may exhibit complex splitting patterns and overlap.

The accurate deconvolution of these signals is essential for determining coupling constants, which in turn provide valuable information about the dihedral angles and the three-dimensional conformation of the molecule in solution. Modern software packages often incorporate sophisticated algorithms for automated Voigt deconvolution, facilitating a more detailed and accurate structural analysis. uni-saarland.de

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing a theoretical framework to understand chemical phenomena at the electronic level. These methods solve the Schrödinger equation for a given molecule, yielding a wealth of information about its properties.

Electronic Structure and Energetics

A detailed analysis of the electronic structure and energetics of 4-Propylimidazolidin-2-one (B62229), which would include parameters like orbital energies (HOMO, LUMO), electron density distribution, and thermodynamic stability, has not been reported. Such studies are crucial for predicting a molecule's reactivity and physical properties. DFT calculations, for instance, are widely employed to investigate the electronic properties of various molecular systems.

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms through computational means involves mapping the potential energy surface of a reaction, identifying intermediates, and characterizing transition states. This analysis is vital for understanding how a reaction proceeds and for designing more efficient synthetic routes. While methods for transition state analysis are well-established, their application to reactions involving this compound is not found in the current body of scientific literature. Automated workflows for such analyses are becoming increasingly common for predicting reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, which can aid in the structural characterization of molecules. Machine learning approaches are also being developed to enhance the prediction of spectroscopic properties. However, specific computational predictions of the spectroscopic data for this compound are not available.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment over time.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, with its propyl substituent, a thorough conformational search would be necessary to identify the most stable conformers. This is often achieved using a combination of molecular mechanics force fields and higher-level quantum mechanical calculations. While general principles of conformational analysis are well-understood, a specific study on this compound is lacking.

Ligand-Target Interaction Modeling (e.g., docking studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery, where it is used to model the interaction of a small molecule ligand with a protein target. Given the structural motifs present in this compound, it could potentially interact with various biological targets. However, no docking studies or broader ligand-target interaction modeling involving this specific compound have been published.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics applies computational methods to solve chemical problems, particularly in the realm of drug discovery and materials science. For a molecule like this compound, these techniques are crucial for predicting its potential biological activities and interactions with macromolecular targets.

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the imidazolidin-2-one scaffold, SAR studies are vital for optimizing therapeutic potential. While specific, detailed SAR studies for this compound are not extensively published, we can infer the approach based on research on related analogs. ontosight.airesearchgate.net

The process involves systematically modifying the structure of a lead compound and assessing the resulting changes in activity. For this compound, key areas for modification would include the propyl group at the 4-position, the nitrogen atoms of the imidazolidinone ring, and the carbonyl group. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then be built to correlate physicochemical properties (descriptors) with activity.

Key Molecular Descriptors for SAR of this compound:

Steric Factors: The size and shape of the substituent at the 4-position can influence how the molecule fits into a biological target's binding site.

Electronic Properties: The electron-donating or withdrawing nature of substituents on the ring can alter the reactivity and hydrogen-bonding capacity of the urea (B33335) moiety (the core of the imidazolidin-2-one).

A hypothetical SAR study could involve synthesizing and testing analogs to generate data for a QSAR model, as illustrated in the table below.

| Compound | Modification at C4 | Hypothetical Biological Activity (IC₅₀, µM) | Calculated LogP |

| 1 | -CH₂CH₂CH₃ (Propyl) | 5.2 | 1.2 |

| 2 | -CH₂CH₃ (Ethyl) | 8.1 | 0.7 |

| 3 | -CH(CH₃)₂ (Isopropyl) | 4.5 | 1.1 |

| 4 | -CH₂CH₂CH₂CH₃ (Butyl) | 6.8 | 1.7 |

| 5 | -Cyclopropyl | 3.9 | 0.9 |

| This table is illustrative and does not represent experimental data. |

Such a model would help researchers predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Fragment-Based Design

Fragment-based drug design (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to a biological target. acs.org These hits are then grown, linked, or optimized to produce a lead compound with higher affinity and selectivity. temple.edu The imidazolidin-2-one core is an attractive scaffold for such an approach due to its synthetic accessibility and its presence in various bioactive molecules. ontosight.aiescholarship.orgbeilstein-journals.org

In an FBDD approach targeting a specific protein, the this compound molecule could be deconstructed into key fragments:

The Imidazolidin-2-one ring: A cyclic urea scaffold capable of forming multiple hydrogen bonds.

The Propyl group: A simple hydrophobic fragment.

If the imidazolidin-2-one fragment was identified as a hit in a biophysical screen (e.g., via X-ray crystallography or NMR), medicinal chemists would then use computational modeling to explore how to "grow" the fragment to improve its binding. acs.org Adding the propyl group at the 4-position could be one such step, designed to occupy a specific hydrophobic pocket in the target protein. This iterative process of fragment elaboration is central to FBDD. temple.edu

| Fragment | Description | Potential Interaction |

| Imidazolidin-2-one | Cyclic urea core | Hydrogen bond donor (N-H) and acceptor (C=O) |

| Propyl side chain | Hydrophobic alkyl group | Van der Waals / hydrophobic interactions |

| This table illustrates the potential interactions of molecular fragments. |

Computational Prediction of Chemical Reactivity and Regioselectivity

Computational methods can predict the most likely sites of chemical reactions on a molecule (reactivity) and the orientation of those reactions (regioselectivity). This is particularly important for planning synthetic routes and understanding potential metabolic pathways. For this compound, reactivity predictions can be guided by calculating properties like atomic charges, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. semanticscholar.orgmdpi.com

Potential Reactive Sites:

Nitrogen Atoms (N1 and N3): These are potential nucleophiles and sites for alkylation or acylation. The relative reactivity of N1 versus N3 would be a question of regioselectivity.

Carbonyl Carbon (C2): This carbon is electrophilic and susceptible to nucleophilic attack, which could lead to ring-opening.

Methylene Carbon (C5): The protons on this carbon could be acidic and serve as a site for deprotonation and subsequent reaction.

Methine Carbon (C4): The proton at this position could also be susceptible to abstraction under certain conditions.

Studies on the synthesis of substituted imidazolidin-2-ones have shown that reactions can be highly regioselective. researchgate.net Computational models can rationalize these outcomes by calculating the energies of possible transition states. For example, predicting whether an incoming electrophile would react at N1 or N3 can be achieved by comparing the activation energies for both pathways. A lower activation energy would indicate the more favorable, and thus more likely, product.

Quantum Computational Chemistry Methods

Quantum chemistry methods provide a more fundamental and often more accurate description of molecular properties by solving approximations of the Schrödinger equation. ontosight.ai These methods are used to calculate electronic structure, molecular geometries, and reaction energetics.

For this compound, Density Functional Theory (DFT) is a commonly employed quantum method. DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including the orientation of the propyl group relative to the ring.

Calculate Spectroscopic Properties: Predict NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy) to aid in experimental characterization.

Determine Electronic Properties: Compute atomic charges, dipole moments, and the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. mdpi.com

Recent studies on related phenyl imidazolidin-2-one derivatives have used DFT calculations (at the B3LYP/def2tzvp level) to optimize geometries and calculate electronic structures to explain observed biological activities. mdpi.com Similar calculations for this compound would provide deep insight into its intrinsic properties.

Illustrative Quantum Mechanical Data:

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to ionization potential and nucleophilicity. |

| LUMO Energy | +1.2 eV | Energy of the lowest energy unoccupied orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of kinetic stability and chemical reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| This table is illustrative and does not represent experimental data. |

These quantum computational approaches offer a powerful lens through which the fundamental characteristics of this compound can be understood, providing a solid theoretical foundation for experimental investigations. mdpi.com

Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions of the Imidazolidin-2-one Ring

The imidazolidin-2-one ring possesses a rich and varied reactivity profile, enabling it to participate in both electrophilic and nucleophilic reactions. The reactivity of the ring is dictated by the presence of nitrogen and oxygen heteroatoms, which create distinct sites for chemical attack.

The nitrogen atoms of the imidazolidin-2-one ring, particularly the N1 and N3 positions, are nucleophilic due to the presence of lone pairs of electrons. masterorganicchemistry.com These sites can react with a variety of electrophiles. For instance, alkylation reactions can occur at these nitrogen atoms, leading to the formation of N-substituted derivatives. The specific site of alkylation can often be controlled by the choice of reaction conditions and the nature of the electrophile.

Conversely, the carbonyl carbon (C2) of the ring is electrophilic. This is due to the polarization of the carbon-oxygen double bond, which draws electron density away from the carbon atom, making it susceptible to attack by nucleophiles. libretexts.org Nucleophilic addition to the carbonyl group is a key reaction of the imidazolidin-2-one ring, leading to the formation of tetrahedral intermediates that can subsequently undergo further transformations. byjus.com

The reactivity of the ring can be modulated by the substituents attached to it. The propyl group at the C4 position, for example, can influence the steric and electronic environment of the ring, thereby affecting the rates and regioselectivity of both electrophilic and nucleophilic reactions.

The table below summarizes the key reactive sites within the imidazolidin-2-one ring and the types of reactions they typically undergo.

| Reactive Site | Nature | Typical Reactions |

| N1 and N3 atoms | Nucleophilic | Alkylation, Acylation |

| C2 (carbonyl) carbon | Electrophilic | Nucleophilic Addition |

| C4 and C5 carbons | Can be electrophilic or nucleophilic depending on reaction | Various |

Reactions at the Propyl Side Chain

The propyl side chain of 4-propylimidazolidin-2-one (B62229) provides an additional site for chemical modification, distinct from the reactivity of the heterocyclic ring. Reactions at this side chain primarily involve the carbon-hydrogen bonds of the propyl group.

One significant type of reaction that can occur is oxidation. libretexts.org Strong oxidizing agents can target the benzylic-like position of the propyl group if an aromatic ring were attached to the imidazolidinone, leading to the formation of a carboxylic acid. libretexts.org The specific conditions of the oxidation reaction would determine the extent of oxidation and the final product.

Another potential reaction is halogenation, particularly at the carbon atom adjacent to the imidazolidinone ring. This position is activated towards radical substitution reactions. Reagents like N-bromosuccinimide (NBS) can be used to introduce a bromine atom at this position. libretexts.org

Catalytic Transformations Involving this compound Derivatives

Derivatives of this compound have found significant application in the field of catalysis, particularly in asymmetric synthesis. The chiral scaffold provided by the imidazolidin-2-one core, often derived from natural amino acids, makes these compounds valuable as ligands for transition metal catalysts and as organocatalysts themselves.

Ligand Design and Metal Complexation

The nitrogen atoms of the imidazolidin-2-one ring are excellent donor sites for coordination to metal centers. juniperpublishers.com By modifying the substituents on the ring, particularly at the N1 and C5 positions, the steric and electronic properties of the resulting ligand can be finely tuned. mdpi.com This tuning is crucial for controlling the reactivity and selectivity of the metal complex in catalytic transformations. mdpi.com

For example, bulky substituents can create a specific chiral pocket around the metal center, influencing the approach of substrates and thereby directing the stereochemical outcome of a reaction. mdpi.com The ability to systematically vary these substituents allows for the creation of a library of ligands, which can be screened for optimal performance in a particular catalytic reaction. beilstein-journals.org

The complexation of this compound derivatives with various transition metals, such as rhodium, palladium, and copper, has been explored. beilstein-journals.orgcore.ac.uk These metal complexes have been employed as catalysts in a range of reactions, including hydrogenations and carbon-carbon bond-forming reactions. uclm.esresearchgate.net The stability and reactivity of these complexes are highly dependent on the nature of the ligand and the metal ion. juniperpublishers.com

Asymmetric Catalysis Studies

Chirally pure derivatives of this compound, often synthesized from chiral amino acids, are widely used as organocatalysts, most notably as MacMillan-type catalysts. beilstein-journals.org These catalysts operate through the formation of chiral iminium ions or enamines with carbonyl compounds, which then undergo enantioselective reactions with various nucleophiles or electrophiles. beilstein-journals.org

Furthermore, metal complexes bearing chiral imidazolidin-2-one-based ligands have been successfully employed in a variety of asymmetric catalytic transformations. beilstein-journals.orguclm.es These include asymmetric hydrogenations, conjugate additions, and allylic alkylations. beilstein-journals.orguclm.esresearchgate.net The design of the ligand is paramount in achieving high levels of enantioselectivity in these metal-catalyzed processes. mdpi.com

Stereochemical Control and Enantioselectivity Studies

The inherent chirality of this compound, when derived from a chiral source, is fundamental to its application in asymmetric synthesis. The stereocenter at the C4 position, bearing the propyl group, plays a crucial role in directing the stereochemical outcome of reactions.

In organocatalysis, the imidazolidin-2-one framework, in conjunction with other substituents, creates a well-defined chiral environment. msu.edu This environment allows for facial discrimination of prochiral substrates, leading to the preferential formation of one enantiomer over the other. researchgate.net The effectiveness of this stereochemical control is often quantified by the enantiomeric excess (e.e.) of the product. york.ac.uk

In metal-catalyzed reactions, the chiral imidazolidin-2-one derivative acts as a chiral ligand, transferring its stereochemical information to the catalytic center. researchgate.net The resulting chiral metal complex then mediates the asymmetric transformation. The level of enantioselectivity achieved is highly dependent on the precise structure of the ligand and its interaction with both the metal and the substrate. nih.gov

Studies have shown that the nature of the substituents on the imidazolidin-2-one ring, including the propyl group, can have a significant impact on the enantioselectivity of the catalyzed reaction. beilstein-journals.org Fine-tuning of these substituents is a common strategy to optimize the stereochemical outcome.

The table below provides a hypothetical example of how varying the catalyst might affect the enantioselectivity of a reaction.

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) |

| (S)-4-Propylimidazolidin-2-one | Prochiral Ketone | Chiral Alcohol | 85% |

| (S)-4-Benzylimidazolidin-2-one | Prochiral Ketone | Chiral Alcohol | 92% |

| Ru/(R)-XylPhanePhos | β,β-disubstituted α,β-unsaturated carboxylic acid | Chiral Carboxylic Acid | High e.e. researchgate.net |

Kinetic and Thermodynamic Aspects of Reactions

The study of the kinetic and thermodynamic parameters of reactions involving this compound provides valuable insights into the reaction mechanisms and the factors that govern product distribution. libretexts.org

Kinetic Control vs. Thermodynamic Control:

In many reactions, there is a competition between the formation of a kinetically favored product and a thermodynamically more stable product.

Kinetic Product: The product that is formed fastest, typically via a lower activation energy pathway.

Thermodynamic Product: The most stable product, which is favored under conditions of equilibrium.

The reaction conditions, particularly temperature, can often be manipulated to favor one product over the other. At lower temperatures, the reaction is often under kinetic control, while at higher temperatures, where the reaction may be reversible, the thermodynamic product is favored.

Thermodynamic Parameters:

Key thermodynamic parameters that are often considered include:

Gibbs Free Energy (ΔG): Determines the spontaneity of a reaction. libretexts.org

Enthalpy (ΔH): The heat of reaction, indicating whether a reaction is exothermic or endothermic.

Entropy (ΔS): A measure of the disorder of the system.

The equilibrium constant (K) of a reversible reaction is related to the change in Gibbs free energy. libretexts.org

Kinetic Parameters:

The rate of a reaction is described by its rate law and is characterized by the following kinetic parameters:

Rate Constant (k): A proportionality constant that relates the rate of reaction to the concentrations of the reactants. sciensage.info

Activation Energy (Ea): The minimum energy required for a reaction to occur. sciensage.info

The Arrhenius equation describes the temperature dependence of the rate constant.

By studying the kinetics of reactions involving this compound, researchers can elucidate the reaction mechanism, identify the rate-determining step, and understand the influence of various factors, such as catalyst structure and substrate concentration, on the reaction rate. sciensage.infomdpi.com

Mechanistic Elucidation of Ring Formation and Functionalization Reactions

The formation of the this compound ring and its subsequent functionalization are governed by fundamental principles of organic reaction mechanisms. Mechanistic insights, often supported by computational studies, are crucial for optimizing synthetic routes and predicting product outcomes. The primary methods for constructing the imidazolidin-2-one core involve cyclization strategies, while functionalization typically centers on reactions at the nitrogen atoms.

Ring Formation Mechanisms

The synthesis of the imidazolidin-2-one scaffold can be achieved through several distinct mechanistic pathways. The choice of method influences factors such as regioselectivity, stereochemistry, and substrate scope.

Cyclization of 1,2-Diamines with Carbonylating Agents: The most traditional and direct route to imidazolidin-2-ones involves the reaction of a 1,2-diamine with a carbonylating agent like phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI). mdpi.comdoi.orgnih.gov For the synthesis of this compound, the corresponding precursor would be 1,2-diaminopentane. The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. mdpi.com

Intermolecular Acyl Substitution: One of the amino groups of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonylating agent (e.g., phosgene). This results in the displacement of a leaving group (e.g., chloride) and the formation of an isocyanate or a carbamoyl (B1232498) chloride intermediate.

Intramolecular Cyclization: The second amino group of the diamine intermediate then performs an intramolecular nucleophilic attack on the newly formed carbonyl carbon. mdpi.com This ring-closing step forms the five-membered imidazolidin-2-one ring and eliminates a second leaving group. mdpi.com The use of a base is typically required to neutralize the acidic byproducts, such as HCl, that are generated during the reaction. mdpi.com

Acid-Catalyzed Cyclization of Urea (B33335) Derivatives: A sophisticated approach involves the acid-catalyzed intramolecular cyclization of N-allylureas or N-(2,2-dialkoxyethyl)ureas. mdpi.comnih.gov In the case of N-(2,2-dialkoxyethyl)ureas, the proposed mechanism begins with the acid-catalyzed formation of an oxonium cation from the acetal. mdpi.com This is followed by the elimination of an alcohol molecule to generate a highly reactive N-acyliminium ion intermediate. This intermediate then undergoes an intramolecular electrophilic substitution with an aryl group present on the other nitrogen, leading to the formation of the 4-substituted imidazolidin-2-one ring. mdpi.comnih.gov Quantum chemistry calculations have been employed to rationalize the high regioselectivity of this reaction, where substitution occurs preferentially at the 4-position. mdpi.comresearchgate.net

Table 1: Calculated Relative Energies of Intermediates in the Acid-Catalyzed Cyclization of an N-(2,2-dialkoxyethyl)urea Derivative. researchgate.net

| Intermediate Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Oxonium Cation | Initial protonation of the acetal. | +2.5 |

| N-Acyliminium Cation (5-membered ring precursor) | Intermediate leading to 5-substituted product. | +15.7 |

| N-Acyliminium Cation (4-membered ring precursor) | Intermediate leading to 4-substituted product. | +12.1 |

| Sigma Complex for 4-substitution | Transition state for the formation of the 4-substituted product. | +8.3 |

Palladium-Catalyzed Carboamination of N-Allylureas: Modern synthetic methods include palladium-catalyzed reactions that form both a C-C and a C-N bond in a single step. nih.gov The reaction of an N-allylurea with an aryl bromide, for instance, proceeds through a catalytic cycle that creates a 4-substituted imidazolidin-2-one. nih.govrsc.org The mechanism is believed to involve the initial oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and subsequent syn-amidopalladation of the alkene. nih.gov The final step is a reductive elimination that forms the C-C bond and regenerates the Pd(0) catalyst. nih.gov

Functionalization Reactions: N-Acylation

The imidazolidin-2-one ring contains two secondary amine-like nitrogens (N1 and N3) that are nucleophilic and can be readily functionalized. N-acylation is a common transformation, proceeding through a nucleophilic addition-elimination mechanism. savemyexams.com

The reaction typically involves the deprotonation of one of the N-H groups with a base (e.g., sodium hydride, cesium carbonate) to form a more potent nucleophilic anion. researchgate.netnih.gov This anion then attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or thioester. nih.govmasterorganicchemistry.com This addition leads to a tetrahedral intermediate, which subsequently collapses, expelling the leaving group (e.g., chloride or thiolate) to yield the N-acylated imidazolidin-2-one. masterorganicchemistry.com

The outcome of the reaction, particularly whether mono- or di-acylation occurs, is influenced by the reaction conditions and the nature of the reagents. Computational studies on the related imidazolidine-2-thione have shown that the electronic and steric properties of the acylating agent play a key role. nih.gov Highly reactive acylating agents or a stoichiometric excess of reagents are more likely to lead to di-acylation.

Table 2: Theoretical Outcome of N-Acylation of this compound based on Reagent Properties.

| Acylating Agent | Stoichiometry (Acylating Agent:Urea) | Base Strength | Predicted Major Product | Mechanistic Rationale |

|---|---|---|---|---|

| Acetyl Chloride | 1:1 | Moderate (e.g., Triethylamine) | Mono-acylated | Controlled addition of a reactive acylating agent favors single functionalization. |

| Benzoyl Chloride | 2.5:1 | Strong (e.g., NaH) | Di-acylated | Excess reagent and a strong base overcome the reduced nucleophilicity of the second nitrogen after the first acylation. nih.gov |

| S-Methyl Thioacetate | 1:1 | Strong (e.g., Cs₂CO₃) | Mono-acylated | Thioesters are less reactive than acyl chlorides, allowing for more selective mono-acylation. nih.gov |

| Acetic Anhydride | 1:1 | Weak (e.g., Pyridine) | Mono-acylated | Anhydrides are moderately reactive; selectivity is achieved with controlled stoichiometry. |

Applications in Chemical Research and Materials Science

As Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of one or more reactions. The inherent chirality of the auxiliary creates a biased environment, favoring the formation of one diastereomer over another. The (S)- or (R)-enantiomer of 4-propylimidazolidin-2-one (B62229) can serve as such a controlling group.

In a typical application, the auxiliary is first acylated, for instance, with a propanoyl group, to form an N-acyl-4-propylimidazolidin-2-one. This new compound can then undergo reactions such as enolate alkylation or Diels-Alder cycloadditions. organic-chemistry.orgnih.gov The propyl group at the C4 position sterically hinders one face of the molecule, forcing an incoming reagent to approach from the less hindered side. This directional control leads to the preferential formation of a single stereoisomer of the product. After the desired stereocenter has been created, the auxiliary can be cleaved from the product, often through hydrolysis or reduction, and can potentially be recovered for reuse. While the general principle is well-established for cyclic ureas and related structures like oxazolidinones, specific performance data for this compound derivatives is a subject of detailed synthetic studies. The effectiveness of such a process is typically evaluated by the diastereomeric ratio (d.r.) or the enantiomeric excess (ee) of the final product, with high values indicating successful asymmetric induction.

As Building Blocks for Complex Molecular Architectures

Beyond its role as a temporary stereodirecting group, the this compound ring system is a versatile building block for constructing larger, more complex molecules with specific functions.

Synthesis of Microporous Materials

Microporous materials, characterized by pores with diameters less than 2 nanometers, are of great interest for applications in gas storage, separation, and catalysis. Research has indicated that imidazolidin-2-one, the parent structure of this compound, can be used as a reactant in the synthesis of chiral microporous materials starting from achiral precursors. The rigid, heterocyclic structure of the imidazolidinone ring is suitable for forming the nodes or linkers in a porous network. The incorporation of chiral units like this compound into such frameworks could impart enantioselective properties to the final material, enabling it to distinguish between chiral molecules. Polymers of intrinsic microporosity (PIMs), for example, are created from rigid and contorted monomers that cannot pack efficiently, leading to a porous structure. researchgate.netresearchgate.net The defined geometry of substituted imidazolidinones makes them potential candidates for such monomers. researchgate.netrsc.org

Polymer Chemistry and Material Science Applications

The urea (B33335) functionality within the this compound structure is known for its ability to form strong hydrogen bonds. nih.gov This property is highly valuable in polymer science for creating materials with ordered structures and enhanced thermal stability. While specific examples of polymers derived directly from this compound are specialized, the general class of urea derivatives is used in the synthesis of various polymers. nih.gov Incorporation of the imidazolidinone moiety into a polymer backbone can influence properties like solubility, melting point, and mechanical strength by creating a network of intermolecular hydrogen bonds.

Precursors to Vicinal Diamines

Vicinal diamines, which are organic compounds containing two amino groups on adjacent carbon atoms, are highly valuable building blocks in medicinal chemistry and for the synthesis of chiral ligands. researchgate.net The this compound ring is a stable precursor to the chiral vicinal diamine, 1,2-diaminopropane. wikipedia.orgnih.gov This transformation can be achieved by the hydrolysis of the cyclic urea ring, typically under acidic conditions, which breaks the two amide bonds. researchgate.netnih.gov This application is significant because it provides a reliable method to store and later generate the chiral diamine, which is a versatile ligand for creating coordination complexes. wikipedia.orgnih.gov

| Precursor | Reaction | Product | Significance of Product |

|---|---|---|---|

| This compound | Acid-catalyzed Hydrolysis | 1,2-Diaminopropane | Chiral building block, ligand for coordination complexes. wikipedia.orgnih.gov |

Role in Catalytic Systems

The nitrogen and oxygen atoms in the this compound ring possess lone pairs of electrons, allowing them to coordinate with metal centers. This ability enables the compound and its derivatives to act as ligands in catalytic systems, influencing the reactivity and selectivity of metal-catalyzed reactions.

Ligands in Metal-Catalyzed Reactions

Chiral cyclic ureas are an emerging class of ligands for asymmetric catalysis. kaust.edu.sa They can be particularly effective in reactions where control of the metal's coordination environment is key to achieving high enantioselectivity. Derivatives of imidazolidin-2-one have been explored as ligands for various transition metals. For instance, chiral urea derivatives have been successfully used in manganese-catalyzed enantioselective hydroamination and palladium-catalyzed heteroannulation reactions. kaust.edu.sa The ligand's structure, including the steric bulk of substituents like the propyl group, can create a well-defined chiral pocket around the metal catalyst. This chiral environment forces the reactants to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product. mdpi.comnih.gov The development of such ligands is a key area of research for creating more efficient and selective catalytic processes. researchgate.net

| Metal Catalyst | Reaction Type | General Ligand Class | Reference |

|---|---|---|---|

| Manganese(II) | Intramolecular Hydroamination | Chiral Aprotic Cyclic Urea | kaust.edu.sa |

| Palladium(0) | Heteroannulation | N-Arylureas | |

| Ruthenium | C-H Amination | Chiral-at-metal complexes | researchgate.net |

Support for Heterogeneous Catalysts (e.g., Polymer-Supported Complexes)

The immobilization of catalytically active species onto solid supports is a cornerstone of green chemistry, facilitating catalyst recovery and reuse. The imidazolidin-4-one (B167674) scaffold, a close structural relative of this compound, has been successfully employed as a support for organocatalysts in various enantioselective reactions.

Researchers have immobilized chiral imidazolidin-4-one catalysts on both siliceous and polymer-coated mesocellular foams (MCF). researchgate.netkfupm.edu.sa These heterogenized catalysts have demonstrated excellent performance and recyclability in reactions such as the Friedel-Crafts alkylation and Diels-Alder cycloaddition. researchgate.netkfupm.edu.sa The polymer coating on the MCF was shown to provide a favorable microenvironment for the catalyst, leading to high reactivity and enhanced stability. researchgate.net

The adaptability of the this compound structure suggests its potential as a robust anchor for creating novel polymer-supported catalysts. The propyl group at the 4-position can be further functionalized to attach to various polymer backbones, offering a versatile platform for developing recyclable and efficient heterogeneous catalytic systems.

Exploration in Chemical Biology and Chemoinformatics

The imidazolidinone scaffold is a prominent feature in many biologically active molecules and serves as a valuable template in the design of new therapeutic agents and research tools.

Development of Enzyme Inhibitors (e.g., KDM4 inhibitors, PRMT5 inhibitors)

KDM4 Inhibitors: The histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes is implicated in various human diseases, including cancer, making them attractive targets for inhibitor development. nih.govnih.gov While a wide range of small molecule inhibitors targeting the 2-oxoglutarate (2-OG) dependent oxygenase activity of KDM4 enzymes have been explored, the search for novel and selective scaffolds continues. nih.gov The imidazolidinone core represents one such scaffold. For instance, a derivative containing a 4-phenyl-4-propylimidazolidin-1-yl moiety has been used in studies related to KDM4A inhibition, indicating the relevance of this chemical class in the field.

PRMT5 Inhibitors: Protein arginine methyltransferase 5 (PRMT5) is another crucial enzyme involved in cellular processes and is a validated target in oncology. nih.govnih.gov The discovery of novel scaffolds for PRMT5 inhibitors is an active area of research, with several inhibitors currently in clinical development. nih.gov Virtual screening and biological evaluations have led to the identification of various heterocyclic structures as potential PRMT5 inhibitors. nih.govresearchgate.net For example, compounds with a 2,3-dihydro-1H-imidazo[1,2-b]pyrazole scaffold have been identified as potent inhibitors of the PRMT5·MTA complex. nih.govfigshare.com The structural characteristics of this compound make it a candidate for exploration as a novel scaffold for the design of selective PRMT5 inhibitors.

Scaffolds for Antiplasmodial Compounds

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of new antimalarial agents. nih.gov The imidazolidinone ring system has been identified as a promising scaffold for the development of such compounds.

Bioinspired imidazolidinedione derivatives have been synthesized and shown to possess antiplasmodial activity, particularly against chloroquine-resistant strains of P. falciparum. nih.gov Furthermore, imidazolidin-4-ones derived from the antimalarial drug primaquine (B1584692) have demonstrated potent activity against the gametocyte stages of Plasmodium berghei. nih.govunl.pt The natural product aplysinopsin, which contains an imidazolidinone moiety, has also exhibited antiplasmodial properties. nih.gov

A series of N-alkyl- and N-alkoxy-imidazolidinediones have been evaluated for their prophylactic and curative activities in animal models of malaria. nih.gov While showing weak in vitro activity, some of these compounds displayed good causal prophylactic activity in Rhesus monkeys. nih.gov

| Compound Type | Target/Strain | Reported Activity | Reference |

|---|---|---|---|

| Bioinspired Imidazolidinedione Derivatives | P. falciparum (W2, chloroquine-resistant) | IC50 values in the range of 4.98–11.95 µM | nih.gov |

| Imidazolidin-4-ones from Primaquine | P. berghei (gametocytes) | Potent gametocytocidal activity | nih.govunl.pt |

| Aplysinopsin (natural product) | P. falciparum (FcM29-Cameroon, chloroquine-resistant) | IC50 of 1.69 µM | nih.gov |

| N-alkoxy-imidazolidinediones (e.g., compound 9c) | P. cynomolgi in Rhesus monkeys (causal prophylactic) | Delayed patency for 54-86 days | nih.gov |

These findings underscore the potential of the this compound scaffold as a starting point for developing new classes of antiplasmodial agents with novel mechanisms of action.

Design of Molecular Probes for Biochemical Investigations

Molecular probes, particularly fluorescent probes, are indispensable tools for visualizing and studying biological processes in real-time. nih.govnih.govgoogle.com The design of such probes often relies on a central scaffold that can be readily functionalized with a reporter group (e.g., a fluorophore) and a targeting moiety. rsc.org

While the direct application of this compound as a molecular probe is not yet extensively documented, its structural features make it an attractive candidate for such development. The imidazolidinone ring can serve as a rigid core, and its substitution points at the nitrogen atoms and the propyl group offer avenues for attaching fluorescent dyes and biological targeting ligands. The development of probes based on other heterocyclic scaffolds, such as indoles, highlights the general strategy of using a core structure to build libraries of probes for various biological targets. rsc.org The chirality inherent in the this compound scaffold could also be exploited to develop probes that interact selectively with chiral biomolecules. nih.gov The design of such probes could lead to new tools for investigating complex biochemical pathways and for diagnostic applications.

Future Perspectives and Emerging Research Directions

Development of Novel Sustainable Synthetic Routes for 4-Propylimidazolidin-2-one (B62229)

The development of environmentally benign and efficient methods for constructing the imidazolidin-2-one core is a primary focus of contemporary organic synthesis. Traditional routes often rely on harsh reagents and conditions, prompting the exploration of greener alternatives. acs.org Key areas of development include:

Catalytic Carbonylation: The direct incorporation of a carbonyl group into 1,2-diamines is a highly attractive strategy. mdpi.com Research is ongoing to develop catalysts that can efficiently utilize benign carbonyl sources like carbon dioxide (CO2) or dialkyl carbonates. mdpi.com For instance, copper(II)-catalyzed reactions with dimethyl carbonate and ceria-catalyzed carbonylations with CO2 have shown promise for synthesizing the imidazolidin-2-one ring system. mdpi.com

Organocatalysis: The use of metal-free organocatalysts, such as phosphazene bases, is gaining traction for the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones. acs.org This approach offers mild reaction conditions and avoids the use of toxic heavy metals. acs.org

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages |

| Catalytic Carbonylation | Cu(NO3)2 with Dimethyl Carbonate | Utilizes less hazardous carbonyl sources. mdpi.com |

| One-Pot Synthesis | Carbonyldiimidazole (CDI) | Reduces purification steps and waste. mdpi.comnih.gov |

| Organocatalysis | Phosphazene Base (BEMP) | Metal-free, mild reaction conditions. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols for this compound and its derivatives to continuous flow and automated systems represents a significant leap towards more efficient and scalable production. While specific examples for this compound are still emerging, the broader field of imidazolidin-2-one synthesis is moving in this direction.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. The integration of solid-phase synthesis techniques with automated platforms can further accelerate the discovery and optimization of novel imidazolidin-2-one derivatives. dtu.dk This approach allows for the rapid generation of compound libraries for screening in various applications.

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

Exploration of New Catalytic Capabilities for the Imidazolidin-2-one Scaffold

The imidazolidin-2-one scaffold itself is being explored for its potential catalytic activities. Derivatives of imidazolidin-2-one can act as ligands for metal catalysts or even function as organocatalysts in their own right. researchgate.net

Future research will likely focus on:

Asymmetric Catalysis: Chiral imidazolidin-2-one derivatives are valuable as auxiliaries and ligands in asymmetric transformations, enabling the synthesis of enantiomerically pure compounds. mdpi.com

Metal Scavenging and Coordination: The ability of the imidazolidin-2-one ring to coordinate with metal ions can be exploited in various applications, including the development of corrosion inhibitors and catalysts for specific chemical reactions.

Multi-functional Catalysts: The design of imidazolidin-2-one derivatives bearing additional functional groups could lead to the development of catalysts capable of promoting multiple reaction steps in a single operation.

Design of Advanced Materials Incorporating this compound Derivatives

The unique structural and chemical properties of the imidazolidin-2-one ring make it an attractive building block for the creation of advanced materials. ontosight.ai The incorporation of this compound and its derivatives into polymers and other materials could impart novel functionalities.

Emerging research directions include:

Polymer Chemistry: The vinyl groups in derivatives like 1,3-divinylimidazolidin-2-one (B81932) can be polymerized to create new polymers with unique thermal and mechanical properties. ontosight.ai These polymers may find applications as coatings, specialty plastics, or biocompatible materials for medical devices.

Biomaterials: The imidazolidin-2-one scaffold is found in some biologically active compounds, suggesting its potential use in the design of biocompatible and biodegradable materials for applications in drug delivery and tissue engineering. researchgate.net

Functional Materials: The ability of the imidazolidin-2-one moiety to participate in hydrogen bonding and other non-covalent interactions can be harnessed to create self-healing materials, sensors, and other functional materials.

Q & A

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound while minimizing false positives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.